molecular formula C9H15N3 B13574239 2-Tert-butyl-4-methylpyrimidin-5-amine

2-Tert-butyl-4-methylpyrimidin-5-amine

Cat. No.: B13574239
M. Wt: 165.24 g/mol
InChI Key: ZDNCLFZSCKPVGG-UHFFFAOYSA-N
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Description

2-Tert-butyl-4-methylpyrimidin-5-amine is a pyrimidine derivative characterized by a tert-butyl group at position 2, a methyl group at position 4, and an amine at position 5 on the pyrimidine ring.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

2-tert-butyl-4-methylpyrimidin-5-amine

InChI

InChI=1S/C9H15N3/c1-6-7(10)5-11-8(12-6)9(2,3)4/h5H,10H2,1-4H3

InChI Key

ZDNCLFZSCKPVGG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1N)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-4-methylpyrimidin-5-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-tert-butyl-4-methylpyrimidine with an amine source. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization or chromatography, is often employed to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-4-methylpyrimidin-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted pyrimidine compounds .

Scientific Research Applications

2-Tert-butyl-4-methylpyrimidin-5-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-tert-butyl-4-methylpyrimidin-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their substituents:

Compound Name Substituents (Positions) Key Functional Groups CAS Number Source
2-Tert-butyl-4-methylpyrimidin-5-amine tert-butyl (2), methyl (4), amine (5) Amine, alkyl groups Not explicitly provided Inferred
2-Tert-butyl-5-methylpyrimidin-4-amine tert-butyl (2), methyl (5), amine (4) Positional isomer of target Not provided
4-Chloro-6-methoxy-2-methylpyrimidin-5-amine chloro (4), methoxy (6), methyl (2) Halogen, ether, amine 88474-31-1
2-Chloro-4-methylpyrimidin-5-amine chloro (2), methyl (4), amine (5) Halogen, amine Not provided
N-tert-butyl-4-chloro-6-(4-methylpiperazin-1-yl)-5-methylsulfanylpyrimidin-2-amine tert-butyl (N), chloro (4), methylsulfanyl (5), piperazino (6) Multiple functional groups 55477-20-8
5-(Tert-butylsulfonyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine tert-butylsulfonyl (5), pyrrolidino (2) Sulfonyl, cyclic amine 175202-10-5

Physical Properties

  • Melting Points : A tert-butyl-containing analog in exhibits a melting point of 98–99°C, suggesting moderate crystallinity. Chloro-substituted derivatives (e.g., 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine) likely have higher melting points due to stronger halogen-based intermolecular interactions.

Biological Activity

2-Tert-butyl-4-methylpyrimidin-5-amine, a pyrimidine derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

  • CAS Number : 1698394-04-5
  • Molecular Formula : C10H14N2
  • Molecular Weight : 162.23 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to modulate enzyme activities and receptor functions, which can lead to therapeutic effects in different biological systems. Specifically, it may inhibit enzymes involved in inflammatory pathways and microbial growth.

Biological Activities

The compound has been investigated for several biological activities, including:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antibacterial properties against various strains of bacteria. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, showcasing a potential role as an antimicrobial agent .
  • Anti-inflammatory Properties : In vitro studies have suggested that this compound can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response. The IC50 values for COX-2 inhibition were reported at approximately 0.04 μmol, comparable to standard anti-inflammatory drugs like celecoxib .

Research Findings and Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including this compound. It was found to possess a minimum inhibitory concentration (MIC) of 32 μg/mL against E. coli, indicating moderate antibacterial activity .
  • In Vivo Anti-inflammatory Effects :
    • In animal models, the compound was tested for its anti-inflammatory effects using carrageenan-induced paw edema assays. Results showed significant reduction in edema compared to control groups, suggesting its potential as an anti-inflammatory agent .
  • Structure-Activity Relationship (SAR) :
    • A SAR study highlighted the importance of the tert-butyl group at the 2-position of the pyrimidine ring for enhancing biological activity. Variations in substituents at other positions led to differing levels of efficacy against bacterial strains and COX enzymes .

Data Tables

Biological ActivityObserved EffectReference
Antibacterial against E. coliMIC = 32 μg/mL
COX-2 InhibitionIC50 = 0.04 μmol
Anti-inflammatory (in vivo)Significant reduction in edema

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